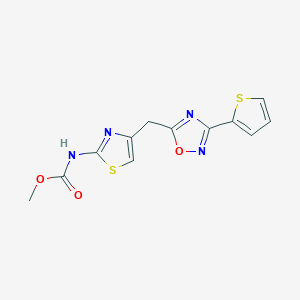

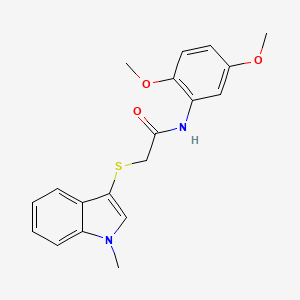

![molecular formula C22H22N6O B2800453 N-(2-(6-(苯乙基氨基)-[1,2,4]三唑并[4,3-b]吡啶-3-基)乙基)苯甲酰胺 CAS No. 873002-51-8](/img/structure/B2800453.png)

N-(2-(6-(苯乙基氨基)-[1,2,4]三唑并[4,3-b]吡啶-3-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group . The compound is related to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which has been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Synthesis Analysis

The synthesis of compounds related to “N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” has been a topic of interest in recent years . For instance, the synthesis of triazolothiadiazine and its derivatives has been achieved through various synthetic approaches . Another study proposed a new synthesis route based on the interaction of 3-phenyl-2-propynal and 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols to obtain both triazolothiadiazines and triazolothiadiazepines .Molecular Structure Analysis

The molecular structure of “N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is related to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This scaffold is a hybrid nucleus made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involving “N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” and related compounds have been studied . For instance, the differences in thermal stabilities of related compounds were investigated by determining the lowest bond dissociation energies (BDE), where a positive correlation between the stability of the molecules and the lowest BDE values was observed .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” and related compounds have been studied . For instance, compound 1, related to the fused-triazole backbone, exhibits superior thermostability . The IR absorption spectra of related compounds were characterized by the presence of signals for C=O groups and 1H-NMR spectrum showed singlet peaks assigned to the 1,2,4-triazole ring .科学研究应用

抗增殖活性

对[1,2,4]三唑并[4,3-b]哒嗪-6-氧基衍生物的研究表明,它们对内皮细胞和肿瘤细胞具有潜在的抗增殖活性。例如,由 Ilić 等人 (2011) 进行的一项研究合成了一系列这些衍生物,证明了它们抑制内皮细胞和肿瘤细胞增殖的能力,尽管失去了相关苯甲酰胺化合物中发现的凝血酶抑制和纤维蛋白原受体拮抗活性(Ilić 等人,2011)。

抗菌活性

杂环化合物的合成和评估,包括[1,2,4]三唑和哒嗪衍生物,已显示出对细菌和真菌物种的适度作用。Abdel-Aziz 等人 (2008) 对新型吡唑并[1,5-a]嘧啶、1,2,4-三唑并[1,5-a]嘧啶和含有噻唑并[3,2-a]苯并咪唑部分的衍生物进行了一项研究,证明了它们的适度抗菌活性(Abdel-Aziz 等人,2008)。

结构和合成研究

在杂环化合物的合成中做出的重大努力导致了具有潜在生物学应用的新型衍生物的开发。例如,Patel 和 Patel (2015) 合成了 N-(4-苯基噻唑-2-基)-2-(3-(吡啶-4-基)-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑-6-基)苯甲酰胺衍生物,并对其抗菌和抗真菌活性进行了表征,证明了这些杂环骨架在生成具有生物活性的分子方面的多功能性(Patel & Patel, 2015)。

未来方向

The future directions for research on “N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” and related compounds are promising. The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, to which the compound is related, has profound importance in drug design, discovery, and development . The fused-triazole backbone with two C-amino groups as substituents is shown to be a promising building block for the construction of very thermally stable energetic materials . Furthermore, the synthesis and antibacterial activity of some new thiadiazoles, thioamides, 5-arylazothiazoles, and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been explored .

作用机制

Target of Action

The compound, N-(2-(6-(phenethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, is a heterocyclic compound that contains a triazole moiety . Triazole compounds are known to bind to a variety of enzymes and receptors in biological systems, showing versatile biological activities . .

Mode of Action

Triazole compounds are known for their ability to form hydrogen bonds with their targets, which can lead to specific interactions . This interaction can result in changes in the function of the target, leading to the observed biological activity.

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

The presence of a triazole moiety in the compound suggests that it may have good bioavailability, as triazole compounds are known to have good absorption and distribution characteristics .

Result of Action

Given the wide range of pharmacological activities exhibited by triazole compounds , it can be inferred that the compound may have multiple effects at the molecular and cellular level.

属性

IUPAC Name |

N-[2-[6-(2-phenylethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O/c29-22(18-9-5-2-6-10-18)24-16-14-21-26-25-20-12-11-19(27-28(20)21)23-15-13-17-7-3-1-4-8-17/h1-12H,13-16H2,(H,23,27)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVFBBCNTKEXIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

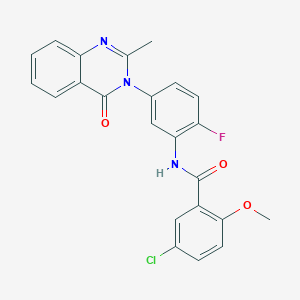

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B2800370.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

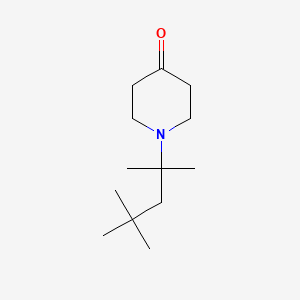

![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one](/img/structure/B2800384.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B2800385.png)

![3-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile](/img/structure/B2800386.png)

![[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B2800393.png)